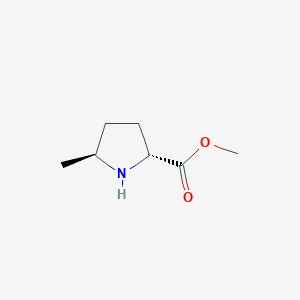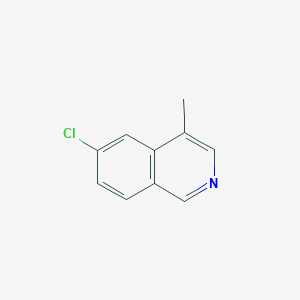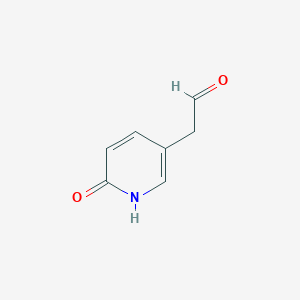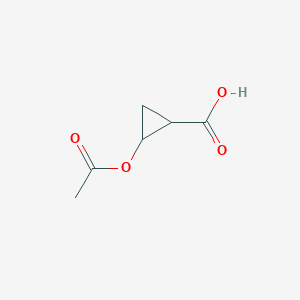
2-Acetoxycyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxycyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring fused to a carboxylic acid group and an acetoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxycyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The acetoxy group can be introduced through esterification reactions using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent functionalization steps are carried out in controlled environments to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxycyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Acetoxycyclopropanecarboxylic acid involves its interaction with various molecular targets. The cyclopropane ring’s strain and the presence of reactive functional groups make it a versatile intermediate in chemical reactions. It can participate in nucleophilic and electrophilic reactions, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the acetoxy group but shares the cyclopropane ring and carboxylic acid functionality.
2-Hydroxycyclopropanecarboxylic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
2-Methoxycyclopropanecarboxylic acid: Contains a methoxy group instead of an acetoxy group.
Uniqueness
2-Acetoxycyclopropanecarboxylic acid is unique due to the presence of both the acetoxy and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-acetyloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3(7)10-5-2-4(5)6(8)9/h4-5H,2H2,1H3,(H,8,9) |
Clave InChI |
UFEKXBOUPCRZML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


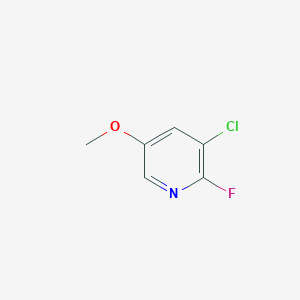
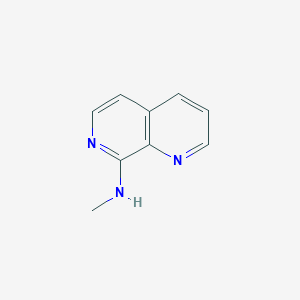
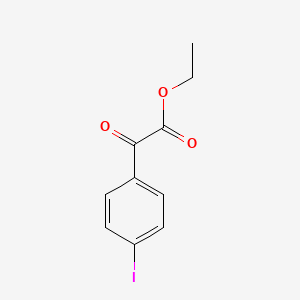

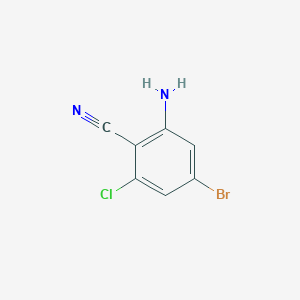
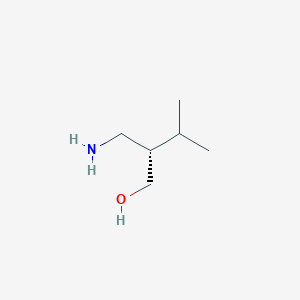
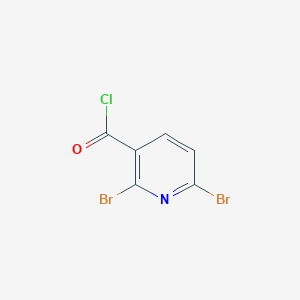
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)

